molecular formula C9H8BrN3O2 B1419715 Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1027511-41-6

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1419715
CAS No.: 1027511-41-6
M. Wt: 270.08 g/mol
InChI Key: PZZTXIWJXOMKEU-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is an organic compound with the molecular formula C9H8BrN3O2 . It is a cream-colored powder .


Synthesis Analysis

The synthesis of this compound and its derivatives involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation CCOC(=O)C1=C2N=CC(Br)=CN2N=C1 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly in the synthesis of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives . These reactions are facilitated by the presence of the bromine atom, which is a good leaving group, and the pyrazolo[1,5-a]pyrimidine scaffold, which is chemically interesting and allows for further diversification .


Physical and Chemical Properties Analysis

The compound is a cream-colored powder . It has a melting point of 141.5-147.5°C . The compound’s assay (GC) is ≥97.5% .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of various novel compounds. For instance, it is used in creating pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are achieved through reactions with ammonium acetate. This process also involves the preparation of ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994). Additionally, it is used in the reactivity study of substituted pyrazolo[1,5-a] pyrimidines, leading to significant structural corrections based on NMR spectroscopy (Chimichi et al., 1993).

Electrophilic Substitutions

The compound plays a role in the preparation of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. It acts as a precursor in reactions with various electrophilic reagents, leading to the formation of differently substituted derivatives (Atta, 2011).

X-Ray Analysis

This compound is significant in X-ray analytical studies. For example, its derivatives, like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, have been examined using X-ray analysis to determine their structural configurations (Clayton et al., 1980).

C-C Recyclizations

This compound is involved in the C-C recyclization processes of various pyrazolo[1,5-a]pyrimidines. These processes are essential in the transformation of the molecular structure, offering insights into chemical behavior and potential applications (Danagulyan et al., 2011).

Molecular Structure Characterization

It also plays a crucial role in the characterization of molecular structures of new compounds. For instance, its derivatives have been studied using various spectroscopic methods to understand their molecular composition and potential applications (Suwito et al., 2018).

Biological Evaluation

Notably, this compound derivatives have been synthesized and evaluated for biological activities, such as anticancer and anti-5-lipoxygenase agents. These studies provide insights into potential therapeutic applications of these compounds (Rahmouni et al., 2016).

DNA Profiling and Cytotoxicity Studies

The derivatives of this compound have been used in DNA profiling and in vitro cytotoxicity studies. Such studies are crucial for understanding the interaction of these compounds with biological systems and their potential as therapeutic agents (Haleel et al., 2019).

Safety and Hazards

While specific safety and hazards information for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound and its derivatives have shown promising results in the field of organic synthesis . The regioselective synthesis methods allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold, which could be beneficial in the development of new organic compounds .

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZTXIWJXOMKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662736
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-41-6
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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